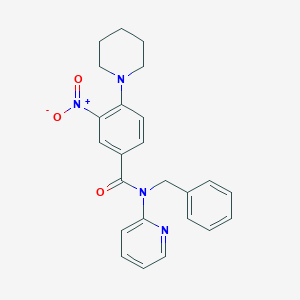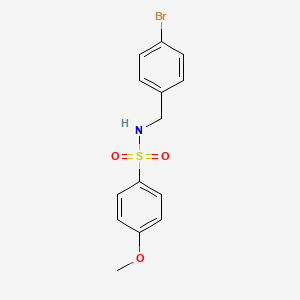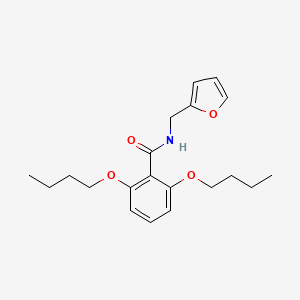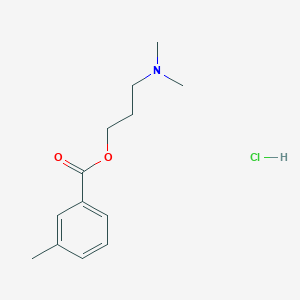
1-methyl-2-(4-morpholinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride
説明
Synthesis Analysis
The synthesis of similar morpholine derivatives involves multi-step chemical processes. For example, the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine and 4-bromo-2-butenoic acid methyl ester through hydrolysis by hydrochloric acid in dioxane showcases a related synthetic approach (Qiu Fang-li, 2012). Another study reports the synthesis of 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides, highlighting the structural variety achievable within this chemical family (Lei Shi et al., 2012).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as NMR, IR, and MS. For instance, the structure of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its palladium(II) and mercury(II) complexes were elucidated using 1H- and 13C{1H}-NMR, demonstrating the utility of these techniques in determining the structure of morpholine derivatives (A. Singh et al., 2000).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, indicating their reactive nature and potential for further chemical modification. For example, the reaction of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2− led to the synthesis of novel tellurated derivatives of morpholine, showcasing the compound's versatility in forming complex structures (A. Singh et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the compound's behavior under different conditions. While specific data on 1-methyl-2-(4-morpholinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride is not available, studies on similar compounds provide insights. For instance, the crystal structure of 2,6-di-tert-butyl-4-(morpholinomethyl)phenol monohydrate was analyzed, revealing information about the compound's solid-state structure and hydrogen bonding interactions (Tao Zeng & Wan-Zhong Ren, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and degradation pathways, are vital for practical applications. Studies on morpholine derivatives' reactivity, such as the synthesis and antibacterial activity evaluation of aminoalkanol hydrochlorides, provide valuable information on their chemical behavior (A. U. Isakhanyan et al., 2014).
特性
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4.ClH/c1-15(13-20-9-11-22-12-10-20)24-18(21)14-23-17-7-5-16(6-8-17)19(2,3)4;/h5-8,15H,9-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABZYUNCAYCRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)COC2=CC=C(C=C2)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4022884.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4022889.png)
![N-(2-furylmethyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022894.png)
![2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022895.png)
![2-(benzyloxy)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B4022903.png)
![6-({[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4022908.png)



![N-[1,3-benzodioxol-5-yl(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4022935.png)



![1-[2-(dimethylamino)ethyl]-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4022973.png)